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Introduction Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which

also includes JAK1, JAK2, and JAK3.[1][2] TYK2 plays a crucial role in cytokine signaling

pathways, particularly for interleukins (IL-12, IL-23) and Type 1 interferons.[3][4][5] Upon

cytokine binding to its receptor, TYK2 is activated, leading to the phosphorylation of STAT

(Signal Transducer and Activator of Transcription) proteins, which then regulate gene

expression related to immune and inflammatory responses.[1] Dysregulation of TYK2 activity is

linked to various autoimmune diseases, including psoriasis, systemic lupus erythematosus

(SLE), and inflammatory bowel disease, making it an attractive therapeutic target.[1][3]

Achieving selectivity for TYK2 over other highly homologous JAK family members is a primary

challenge in drug discovery.[6][7] Off-target inhibition of other JAKs can lead to undesirable

side effects. Therefore, robust and reliable in vitro kinase assays are essential for identifying

and characterizing potent and selective TYK2 inhibitors. This document provides detailed

protocols for biochemical assays designed to measure TYK2 kinase activity and profile inhibitor

selectivity against other JAK family kinases.

TYK2 Signaling Pathway
The diagram below illustrates the central role of TYK2 in the JAK-STAT signaling cascade. The

pathway is initiated by cytokine binding, which brings two receptor chains together, allowing the

associated JAKs (e.g., TYK2 and JAK2) to phosphorylate and activate each other.[1][8] The

activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once
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docked, STATs are themselves phosphorylated, causing them to dimerize and translocate to

the nucleus to modulate the expression of target genes.
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Caption: Simplified TYK2/JAK2 signaling pathway.

Assay Principles and Workflow
Biochemical kinase assays measure the enzymatic activity of a purified kinase. A common

method is to quantify the amount of ADP produced, which is directly proportional to the

phosphorylation of a substrate peptide by the kinase.[3] The ADP-Glo™ Kinase Assay is a

luminescence-based system that measures ADP production.[1][9] First, the kinase reaction is

performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the

remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP

back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The

luminescent signal is proportional to the initial kinase activity.
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The general workflow for screening potential TYK2 inhibitors using such an assay is depicted

below.

>> 1. Reagent Preparation
(Buffer, ATP, Substrate, TYK2 Enzyme)

2. Compound Dispensing
(Test inhibitors & controls into 384-well plate)

3. Kinase Reaction Initiation
(Add TYK2 enzyme to substrate/ATP mix)

4. Incubation
(Allow kinase reaction to proceed at RT or 30°C)

5. Reaction Termination
(Add ADP-Glo™ Reagent to stop kinase activity & deplete ATP)

6. Signal Generation
(Add Kinase Detection Reagent to convert ADP to ATP & generate light)

7. Data Acquisition
(Read luminescence on a microplate reader)

8. Data Analysis
(Calculate % inhibition, plot dose-response curves, determine IC50)

Click to download full resolution via product page

Caption: General experimental workflow for a TYK2 kinase assay.

Protocol 1: Luminescence-Based TYK2 Kinase
Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and provides a framework for

measuring TYK2 kinase activity.[1][9]

1. Materials and Reagents
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Component Supplier Catalog No. (Example)

Recombinant Human
TYK2, His-Tag

BPS Bioscience 40285

IRS-1tide Substrate BPS Bioscience 79519

ADP-Glo™ Kinase Assay Kit Promega V9101

5x Kinase Assay Buffer BPS Bioscience 79334

ATP (10 mM stock) Promega V9101

Dithiothreitol (DTT, 1 M) Sigma-Aldrich D9779

White, opaque 384-well plates Corning 3673

| Test Inhibitors | User-provided | - |

2. Reagent Preparation

1x Kinase Assay Buffer: Prepare by diluting the 5x stock with sterile water. For 10 mL of 1x

buffer, mix 2 mL of 5x stock with 8 mL of water.

Complete 1x Kinase Assay Buffer with DTT: Just before use, add DTT to the 1x Kinase

Assay Buffer to a final concentration of 2 mM (e.g., 2 µL of 1 M DTT per 1 mL of buffer).

Keep on ice.

Test Inhibitor Dilutions: Prepare a 10-point serial dilution of the test inhibitor at 10x the final

desired concentration in 1x Kinase Assay Buffer containing 10% DMSO.

Master Mix (per reaction): Prepare a master mix containing ATP and substrate. For each 5

µL reaction, this will be added in a 2 µL volume.

Component Volume (µL) Final Concentration

1x Kinase Assay Buffer Variable -

ATP (10 mM Stock) Variable 10 µM
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| Substrate (1 mg/mL) | Variable | 0.2 mg/mL |

3. Assay Procedure

Add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and negative controls)

to the wells of a 384-well plate.

To the positive control and inhibitor wells, add 2.5 µL of diluted TYK2 enzyme (the optimal

concentration should be determined via an enzyme titration, typically in the ng/µL range).

To the "blank" or negative control wells, add 2.5 µL of Kinase Dilution Buffer without the

enzyme.

Initiate the reaction by adding 5 µL of the Substrate/ATP mix to all wells. The final reaction

volume is 10 µL.

Incubate the plate at ambient temperature for 40-60 minutes.[9]

Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at ambient temperature.

Add 10 µL of Kinase Detection Reagent to each well.

Incubate for 30 minutes at ambient temperature to allow the luminescent signal to develop.

Read the luminescence on a plate reader.

4. Data Analysis

Corrected Luminescence: Subtract the average luminescence of the "blank" (no enzyme)

wells from all other measurements.

Percent Inhibition: Calculate using the following formula, where "Positive Control" is full

enzyme activity with no inhibitor. % Inhibition = 100 * (1 - (Test Well Luminescence / Positive

Control Luminescence))
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IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor

concentration. Fit the data using a four-parameter logistic model to determine the IC50

value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]

[11]

Selectivity Profiling: Logic and Protocol
To determine an inhibitor's selectivity, its potency against TYK2 must be compared to its

potency against other relevant kinases, primarily the other JAK family members.
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Caption: Logic for determining kinase inhibitor selectivity.

Protocol for Selectivity Profiling

Acquire purified, active enzymes for TYK2, JAK1, JAK2, and JAK3.

Optimize the assay conditions (enzyme concentration, ATP concentration, and substrate

concentration) for each individual kinase to ensure the assay is running under initial velocity

conditions and produces a robust signal.
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Perform the kinase assay (as described in Protocol 1) in parallel for all four kinases using an

identical serial dilution of the test inhibitor.

Calculate the IC50 value for the inhibitor against each kinase.

Determine the selectivity by calculating the ratio of IC50 values. For example:

Selectivity for TYK2 vs. JAK1 = IC50 (JAK1) / IC50 (TYK2)

A higher ratio indicates greater selectivity for TYK2 over the other kinase.

Data Presentation and Quality Control
Assay Validation Before screening, the assay's robustness should be validated by calculating

the Z'-factor, a statistical measure of assay quality.[12][13]

Z'-Factor Calculation:Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

μ_p and σ_p are the mean and standard deviation of the positive control (max signal).

μ_n and σ_n are the mean and standard deviation of the negative control (min signal).

Parameter Value Interpretation

Z'-Factor > 0.5
Excellent assay, suitable for

HTS.[13]

Z'-Factor 0 to 0.5 Marginal assay.[13]

Z'-Factor < 0
Assay is not suitable for

screening.[13]

Example Selectivity Data The table below shows hypothetical IC50 data for two compounds,

illustrating how selectivity is quantified. Compound A is a selective TYK2 inhibitor, whereas

Compound B is a pan-JAK inhibitor.
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Compo
und

TYK2
IC50
(nM)

JAK1
IC50
(nM)

JAK2
IC50
(nM)

JAK3
IC50
(nM)

Selectiv
ity vs.
JAK1

Selectiv
ity vs.
JAK2

Selectiv
ity vs.
JAK3

Compou

nd A
10 1,200 1,500 >10,000 120-fold 150-fold

>1000-

fold

Compou

nd B
15 25 20 5 1.7-fold 1.3-fold 0.3-fold

Conclusion
The protocols and methodologies described provide a robust framework for the in vitro

screening and selectivity profiling of TYK2 inhibitors. By employing sensitive and validated

biochemical assays, researchers can accurately determine inhibitor potency (IC50) and,

critically, quantify selectivity against other JAK family members. This process is fundamental to

the drug discovery pipeline, enabling the identification of promising lead candidates with the

desired therapeutic profile and a reduced potential for off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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